Acetanilide, 4'-acetyl-2-diethylamino-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 4’-acetyl-2-diethylamino-, typically involves the acetylation of 2-(diethylamino)aniline. The reaction is carried out using acetic anhydride as the acetylating agent. The general reaction can be represented as follows:
C6H4(N(C2H5)2)NH2+(CH3CO)2O→C6H4(N(C2H5)2)NHCOCH3+CH3COOH
This reaction is usually conducted under controlled temperature conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods
In industrial settings, the production of Acetanilide, 4’-acetyl-2-diethylamino-, involves large-scale acetylation processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 4’-acetyl-2-diethylamino-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetyl and diethylamino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetanilide derivatives.
Scientific Research Applications
Acetanilide, 4’-acetyl-2-diethylamino-, has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its analgesic and antipyretic properties.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 4’-acetyl-2-diethylamino-, involves its interaction with specific molecular targets. The compound exerts its effects by binding to and modulating the activity of enzymes and receptors. The acetyl and diethylamino groups play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: The parent compound, known for its analgesic and antipyretic properties.
N-Phenylacetamide: Another derivative of acetanilide with similar chemical properties.
4-Acetamidobenzenesulfonyl chloride: A key intermediate in the synthesis of sulfa drugs.
Uniqueness
Acetanilide, 4’-acetyl-2-diethylamino-, is unique due to the presence of both acetyl and diethylamino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
54017-10-6 |
---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(diethylamino)acetamide |
InChI |
InChI=1S/C14H20N2O2/c1-4-16(5-2)10-14(18)15-13-8-6-12(7-9-13)11(3)17/h6-9H,4-5,10H2,1-3H3,(H,15,18) |
InChI Key |
AEBZWEDCCVUBBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
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